2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 4-methylbenzhydrazide can react with a suitable carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced through a nucleophilic substitution reaction. For instance, 4-fluorophenol can react with an appropriate halide derivative to form the fluorophenoxy intermediate.
Coupling of the Intermediates: The final step involves coupling the oxadiazole intermediate with the fluorophenoxy intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, coatings, or other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenoxy)-5-methylaniline
- 4-(4-fluorophenoxy)-2-methylphenylboronic acid
- 4-(4-fluorophenoxy)-2-methylaniline
Uniqueness
2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18FN3O3 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]butanamide |
InChI |
InChI=1S/C19H18FN3O3/c1-3-16(25-15-10-8-14(20)9-11-15)17(24)21-19-22-18(26-23-19)13-6-4-12(2)5-7-13/h4-11,16H,3H2,1-2H3,(H,21,23,24) |
InChI Key |
AAWZWEJFUZQWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=N1)C2=CC=C(C=C2)C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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